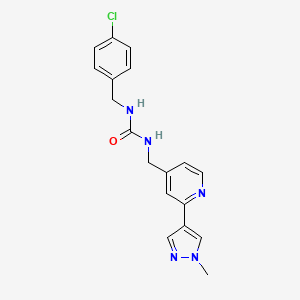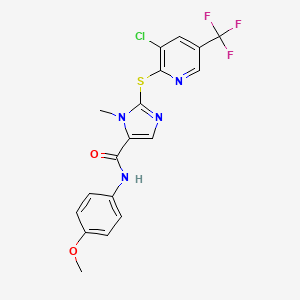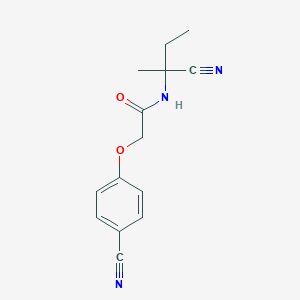
N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide, also known as CP 945,598, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor antagonists and has been shown to have significant effects on the endocannabinoid system.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 acts as a competitive antagonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in the regulation of a wide range of physiological processes, including pain perception, inflammation, and appetite. By blocking the CB1 receptor, N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 can reduce the effects of endocannabinoids, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 has been shown to have several biochemical and physiological effects, including a reduction in pain and inflammation. It has also been shown to have an effect on appetite regulation, although this has not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 is that it has been well-studied in preclinical models, which can provide a good basis for further research. However, one limitation is that its effects on humans have not been extensively studied, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598, including further studies on its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, more research is needed to better understand its effects on appetite regulation and other physiological processes. Finally, more studies are needed to determine the safety and efficacy of N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 in humans, which could provide a basis for further clinical development.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 involves several steps, including the reaction of 4-cyanophenol with 2-bromoacetic acid, followed by reaction with N-(1-cyano-1-methylpropyl)amine. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be a potent antagonist of the CB1 receptor, which is involved in the regulation of pain perception and inflammation. In preclinical studies, N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide 945,598 has been shown to be effective in reducing pain and inflammation in animal models.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(4-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-14(2,10-16)17-13(18)9-19-12-6-4-11(8-15)5-7-12/h4-7H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQTXPJGBLEIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)
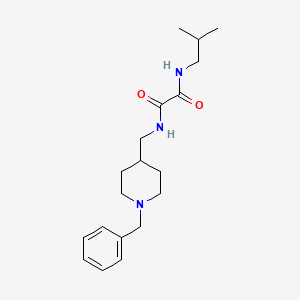


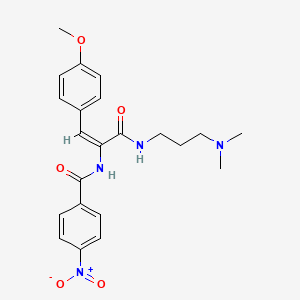
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
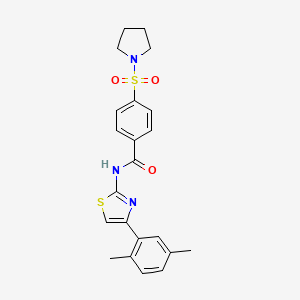

![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)
